Comparing (Methoxymethyl)cyclopentane's Lipophilicity to Structural Analogs
(Methoxymethyl)cyclopentane (CAS 2619-30-9) possesses a calculated lipophilicity (XLogP3-AA) of 1.9 [1]. This value is markedly different from its close structural analog, cyclopentyl methyl ether (CPME, CAS 5614-37-9), which has a reported LogP of 1.2 . This difference in a fundamental property quantifies a tangible distinction between the two compounds, which are sometimes confused due to similar nomenclature.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Cyclopentyl methyl ether (CPME, CAS 5614-37-9): LogP = 1.2 |
| Quantified Difference | ΔLogP ≈ 0.7 log units (target is >4.5x more lipophilic by molar distribution ratio) |
| Conditions | Computed via XLogP3 algorithm [1]; CPME LogP from vendor technical datasheet |
Why This Matters
A 0.7 difference in LogP translates to a >4.5-fold increase in the compound's distribution ratio into a non-polar phase, significantly impacting solubility, membrane permeability, and extraction efficiency, and making one unsuitable as a direct substitute for the other in method development.
- [1] PubChem. (2025). Computed Properties for '(Methoxymethyl)cyclopentane'. View Source
